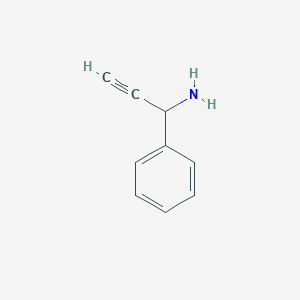
1-Phenylprop-2-yn-1-amine
説明
1-Phenylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Polysubstituted Pyrroles
- A study conducted by Mou et al. (2015) developed an Au(I)-catalyzed tandem reaction using 1-phenylprop-2-yn-1-amine derivatives for synthesizing polysubstituted pyrroles. This process yielded moderate to good results, indicating the compound's potential in organic synthesis (Mou et al., 2015).
Formation of α-Iminoketones and α-Di-imines
- Research by Barluenga et al. (1983) demonstrated the use of this compound in the oxidative alkyl- and aryl-aminomercuriation of prop-2-ynyl alcohols. This led to the formation of α-iminoketones and α-di-imines, showcasing its role in complex chemical transformations (Barluenga et al., 1983).
Predicting Chemical Transformations in Mass Spectrometry
- Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives. This study highlights the potential of this compound in predicting and understanding chemical reactions in mass spectrometry studies (Wang et al., 2006).
Palladium(II) and Platinum(II) Complexes Study
- A study by Ghani and Mansour (2011) focused on synthesizing palladium(II) and platinum(II) complexes containing this compound derivatives. The research aimed to explore potential anticancer compounds, indicating its significance in medicinal chemistry (Ghani & Mansour, 2011).
Synthesis of Mixed Secondary and Tertiary Amines
- Chukhajian et al. (2020) developed a method for synthesizing various (prop-2-ynyl)amines, including those with a this compound structure. This process holds practical interest, especially in cancer therapy (Chukhajian et al., 2020).
Gold-Catalyzed Reactions
- Arcadi et al. (2009) explored the gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds, demonstrating the compound's utility in catalytic systems and organic reactions (Arcadi et al., 2009).
Electrochemical Formation of Amines
- Kumari and Sharma (2011) investigated the electrochemical reduction of related compounds, highlighting the potential for electrochemically driven synthesis of amines involving this compound (Kumari & Sharma, 2011).
Photophysical and Photochemical Behavior
- Lewis et al. (1991) studied the photophysical and photochemical behavior of compounds structurally related to this compound, providing insights into its potential applications in photochemistry (Lewis et al., 1991).
特性
IUPAC Name |
1-phenylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZFFHKYDKHUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Morpholin-4-yl-2-oxoethyl)-3-oxo-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B7842023.png)
![2-[6-(1-aminoethyl)-2-methyl-3-oxo-1,4-benzoxazin-4-yl]-N-cyclopentylacetamide](/img/structure/B7842031.png)

![6-ethyl-1-phenyl-3-(thiophen-2-yl)-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylicacid](/img/structure/B7842039.png)

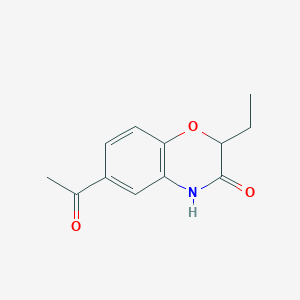

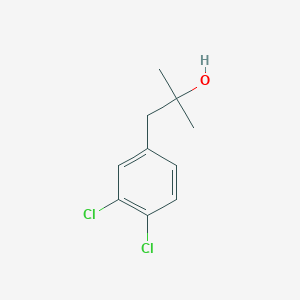
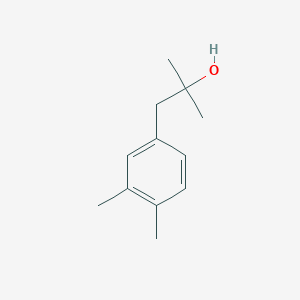
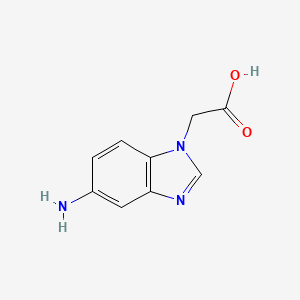

![(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B7842102.png)
![2-[(4-Bromophenyl)methylazaniumyl]acetate](/img/structure/B7842110.png)
![[(Thiophen-3-ylmethyl)-amino]-acetic acid](/img/structure/B7842113.png)